molecular formula C23H29IO5 B15198357 Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate;1-iodo-2,3,4,5-tetramethylbenzene

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate;1-iodo-2,3,4,5-tetramethylbenzene

Cat. No.: B15198357
M. Wt: 512.4 g/mol
InChI Key: LBLFJVGKTZFYPP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: is an organic compound with the molecular formula C13H16O5. It is a derivative of benzoic acid and is characterized by the presence of an ethoxy group and an oxoethoxy group attached to the benzoate moiety . 1-iodo-2,3,4,5-tetramethylbenzene is an aromatic compound with the molecular formula C10H13I. It is a derivative of benzene, where four methyl groups and one iodine atom are substituted on the benzene ring .

Preparation Methods

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: can be synthesized through the reaction of ethyl-2-hydroxybenzoate with ethyl bromoacetate in the presence of potassium carbonate. The reaction is typically carried out in acetone at 60°C for 3 hours, yielding the desired product as an orange oil . Industrial production methods may involve similar esterification reactions under controlled conditions to ensure high yield and purity.

1-iodo-2,3,4,5-tetramethylbenzene: is prepared through the direct iodination of 2,3,4,5-tetramethylbenzene using iodine or iodide in the presence of oxidants or Lewis acids. Polymer-supported reagents, such as dichloroiodate on polyamide, can also be used for efficient iodination under mild conditions .

Chemical Reactions Analysis

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Hydrolysis: Hydrolyzed in the presence of acids or bases to yield the corresponding benzoic acid derivative.

    Reduction: Reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions for these reactions include acids, bases, and reducing agents. Major products formed include benzoic acid derivatives and alcohols .

1-iodo-2,3,4,5-tetramethylbenzene: undergoes:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophiles.

    Coupling Reactions: Participates in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Reagents like palladium catalysts and bases are commonly used in these reactions, leading to the formation of substituted aromatic compounds .

Scientific Research Applications

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: is used in:

1-iodo-2,3,4,5-tetramethylbenzene: finds applications in:

Mechanism of Action

The mechanism of action for Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate involves its reactivity as an ester, participating in esterification and hydrolysis reactions. It can interact with enzymes and other biological molecules, influencing biochemical pathways .

1-iodo-2,3,4,5-tetramethylbenzene: acts as a source of iodine in substitution and coupling reactions. Its molecular targets include nucleophiles and catalysts that facilitate the formation of new carbon-iodine bonds .

Comparison with Similar Compounds

Ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate: can be compared with other benzoate derivatives, such as:

  • Ethyl benzoate
  • Methyl benzoate
  • Benzoyl peroxide

These compounds share similar ester functionalities but differ in their specific substituents and reactivity .

1-iodo-2,3,4,5-tetramethylbenzene: is similar to other iodinated aromatic compounds, such as:

  • Iodobenzene
  • 1-iodo-3,5-dimethylbenzene
  • 2,3,4,5-tetramethylbenzene

These compounds share the presence of iodine and methyl groups on the aromatic ring, influencing their reactivity and applications .

Properties

Molecular Formula

C23H29IO5

Molecular Weight

512.4 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethoxy)benzoate;1-iodo-2,3,4,5-tetramethylbenzene

InChI

InChI=1S/C13H16O5.C10H13I/c1-3-16-12(14)9-18-11-8-6-5-7-10(11)13(15)17-4-2;1-6-5-10(11)9(4)8(3)7(6)2/h5-8H,3-4,9H2,1-2H3;5H,1-4H3

InChI Key

LBLFJVGKTZFYPP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C(=O)OCC.CC1=CC(=C(C(=C1C)C)C)I

Origin of Product

United States

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